molecular formula C22H19N5O3S B11002326 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

カタログ番号: B11002326
分子量: 433.5 g/mol
InChIキー: SAKBWZWVSIXECP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide features a hybrid structure combining a 1,3,4-thiadiazole ring, a pyridazinone moiety, and a 4-methoxyphenyl substituent.

特性

分子式

C22H19N5O3S

分子量

433.5 g/mol

IUPAC名

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H19N5O3S/c1-30-17-9-7-16(8-10-17)18-11-12-21(29)27(26-18)14-19(28)23-22-25-24-20(31-22)13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,23,25,28)

InChIキー

SAKBWZWVSIXECP-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

製品の起源

United States

準備方法

  • この化合物の合成には、いくつかのステップが必要です:
    • 出発物質: N-(4-ニトロフェニル)アセトヒドラゾノイルブロミド1-[3,5-ジメチル-1-(4-ニトロフェニル)-1H-ピラゾール-4-イル]エタン-1-オン
    • 反応シーケンス:
      • 1-[3,5-ジメチル-1-(4-ニトロフェニル)-1H-ピラゾール-4-イル]エタン-1-オンメチルヒドラジンカルボジチオアート またはヒドラジンカルボチオアミド で処理すると、2-[1-[5-メチル-1-(4-ニトロフェニル)-1H-ピラゾール-4-イル]エチリデン]ヒドラジン誘導体 が得られます。
      • これらの誘導体をヒドラゾノイルクロリド誘導体 と反応させると、目的の1,3,4-チアゾリル誘導体 が生成されます。
  • 工業生産方法には、これらの反応のスケールアップ、最適化、精製が含まれる場合があります。
  • 化学反応の分析

    Nucleophilic Substitution Reactions

    The thiadiazole ring and pyridazine moiety enable nucleophilic substitutions, particularly at electron-deficient positions.

    Reaction TypeReagents/ConditionsOutcomeReference
    Alkylation2-chloroacetyl chloride, KOH/ethanol, reflux (1.5 h)Selective alkylation at sulfur atoms in thiadiazole systems
    Aromatic substitutionNaH, DMF, halogenated aryl compoundsMethoxyphenyl group undergoes electrophilic substitution

    Key observations:

    • Alkylation reactions favor the exocyclic sulfur atom in the thiadiazole ring under basic conditions .

    • Polar aprotic solvents like DMF enhance substitution rates at the 4-methoxyphenyl group.

    Oxidation and Reduction Processes

    The compound's reducible imine bond (-N=C-S-) and oxidizable sulfur atoms participate in redox reactions.

    Reaction TypeReagents/ConditionsOutcomeReference
    OxidationH<sub>2</sub>O<sub>2</sub>/acetic acid, 60°CSulfur oxidation to sulfoxide derivatives
    ReductionNaBH<sub>4</sub>/methanol, RTPartial reduction of thiadiazole imine bonds

    Mechanistic insights:

    • Oxidation preferentially targets the thiadiazole sulfur due to ring strain and electron deficiency.

    • NaBH<sub>4</sub> selectively reduces the C=N bond without affecting the pyridazine carbonyl.

    Condensation and Cyclization Reactions

    The acetamide side chain facilitates condensation with carbonyl-containing reagents.

    Reaction TypeReagents/ConditionsOutcomeReference
    Schiff base formationAromatic aldehydes, glacial acetic acidNew imine linkages at the acetamide nitrogen
    CyclocondensationThiourea, POCl<sub>3</sub>, 110°CFormation of fused thiazole systems

    Notable features:

    • POCl<sub>3</sub> acts as both a cyclizing agent and dehydrating agent.

    • Schiff base products show enhanced antimicrobial activity compared to the parent compound.

    Hydrolysis Reactions

    Controlled hydrolysis reveals structural insights:

    Reaction TypeReagents/ConditionsOutcomeReference
    Acidic hydrolysis6M HCl, reflux (4 h)Cleavage of acetamide to carboxylic acid
    Basic hydrolysisNaOH/ethanol, 80°CPyridazine ring opening with ketone formation

    Kinetic data:

    • Hydrolysis rates follow pseudo-first-order kinetics (k = 1.2 × 10<sup>-3</sup> s<sup>-1</sup> in 6M HCl).

    Cross-Coupling Reactions

    Palladium-catalyzed couplings enable structural diversification:

    Reaction TypeReagents/ConditionsOutcomeReference
    Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acids, DME/H<sub>2</sub>OFunctionalization at pyridazine C-5 position
    Buchwald-Hartwig aminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, aminesIntroduction of amino groups at thiadiazole C-4

    Optimization notes:

    • Xantphos ligand improves yields in amination reactions (up to 78%).

    • Microwave irradiation reduces Suzuki coupling time from 12 h to 45 min.

    Photochemical Reactivity

    UV irradiation induces unique transformations:

    Reaction TypeConditionsOutcomeReference
    [2+2] CycloadditionUV-C (254 nm), acetoneDimerization via thiadiazole-pyridazine interaction
    Norrish-Type cleavageUV-B (312 nm), O<sub>2</sub> atmosphereAcetamide chain fragmentation

    Key finding:

    • Oxygen acts as both a quencher and participant in radical-mediated cleavage pathways.

    Catalytic Hydrogenation

    Selective saturation of unsaturated bonds:

    Substrate PositionCatalystConditionsProductReference
    Pyridazine C=N10% Pd/CH<sub>2</sub> (3 atm), ethanolTetrahydro-pyridazine derivative
    Thiadiazole C=NRaney NiH<sub>2</sub> (1 atm), THFDihydro-thiadiazole

    Selectivity trends:

    • Pd/C preferentially hydrogenates pyridazine rings over thiadiazoles.

    • Nickel catalysts require higher temperatures (80°C) for thiadiazole reduction.

    科学的研究の応用

    Biological Activities

    Research indicates that N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibits a range of biological activities:

    Antimicrobial Activity

    Studies have shown that compounds containing thiadiazole and pyridazine rings possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition compared to standard antibiotics .

    Anticancer Potential

    Preliminary investigations suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. The presence of the thiazole and pyridazine structures is believed to contribute to its ability to induce apoptosis in cancer cells .

    Enzyme Inhibition

    Research has highlighted the potential of thiazolidine derivatives as inhibitors of enzymes such as α-amylase and urease. These enzymes play crucial roles in metabolic pathways, making their inhibition a target for diabetes management and other metabolic disorders .

    Case Studies

    • Antimicrobial Efficacy : A study evaluated various derivatives of thiadiazole against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions enhanced antimicrobial potency, suggesting that structural modifications could optimize efficacy .
    • Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., MDA-MB-231) demonstrated that compounds similar to this compound showed significant cytotoxicity at micromolar concentrations, warranting further investigation into their mechanisms of action .

    作用機序

    類似化合物との比較

    Structural Analogues and Core Heterocyclic Variations

    Table 1: Key Structural Comparisons
    Compound Name/ID Core Structure Key Substituents Synthesis Highlights Potential Bioactivity
    Target Compound 1,3,4-Thiadiazole + Pyridazinone 5-Benzyl, 4-methoxyphenyl, acetamide Multi-step alkylation/condensation Hypothesized enzyme inhibition
    Fig. 51 () Imidazo[2,1-b][1,3,4]thiadiazole Phenyl, acetyl, acetamide Cyclocondensation reactions Unspecified (imidazole-thiadiazole hybrids often target inflammation)
    N-Substituted Oxadiazoles () 1,3,4-Oxadiazole Chlorophenyl, methoxy, sulfonylpiperidin Hantzsch synthesis Lipoxygenase inhibition
    N-(4-Hydroxyphenyl)acetamide () Benzothiazole 4-Hydroxyphenyl, trioxo-benzothiazole Sulfonylation/alkylation Analgesic/anti-inflammatory
    Key Observations :
    • Heterocyclic Core: The target compound’s 1,3,4-thiadiazole-pyridazinone hybrid is distinct from imidazo-thiadiazoles () and oxadiazoles (). Sulfur in thiadiazole may enhance electron-withdrawing effects compared to oxygen in oxadiazoles, influencing redox properties and binding .
    • Substituent Effects : The 4-methoxyphenyl group in the target compound contrasts with 4-hydroxyphenyl () and chlorophenyl () moieties. Methoxy groups typically increase lipophilicity and metabolic stability compared to hydroxyl groups .
    • Synthetic Routes : The target compound’s synthesis likely involves imine formation (for thiadiazole) and acetamide coupling, paralleling methods in (e.g., alkylation with ethyl bromoacetate) .

    Physicochemical and Pharmacokinetic Properties

    • Solubility: Pyridazinone and acetamide groups may enhance aqueous solubility relative to purely aromatic systems (e.g., ’s imidazo-thiadiazoles) .

    生物活性

    N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound featuring both thiadiazole and pyridazine moieties. The biological activities associated with this compound are largely influenced by its structural components, particularly the 1,3,4-thiadiazole scaffold, which has been recognized for its broad spectrum of pharmacological effects.

    Chemical Structure and Properties

    The compound can be represented by the following chemical structure:

    N 2E 5 benzyl 1 3 4 thiadiazol 2 3H ylidene 2 3 4 methoxyphenyl 6 oxopyridazin 1 6H yl acetamide\text{N 2E 5 benzyl 1 3 4 thiadiazol 2 3H ylidene 2 3 4 methoxyphenyl 6 oxopyridazin 1 6H yl acetamide}

    Molecular Formula: C₁₅H₁₃N₃O₂S

    Molecular Weight: 293.35 g/mol

    Biological Activity Overview

    The biological activity of compounds containing the 1,3,4-thiadiazole ring system is extensive and includes:

    • Antimicrobial Activity: Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have indicated that modifications on the thiadiazole ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
    • Anticancer Properties: The structural features of thiadiazoles contribute to their potential as anticancer agents. Research indicates that certain derivatives exhibit cytotoxicity against multiple cancer cell lines, suggesting a role in cancer treatment .
    • Anti-inflammatory Effects: Compounds with a thiadiazole core have demonstrated anti-inflammatory activity in various models, indicating their potential use in treating inflammatory diseases .

    Antimicrobial Activity

    A study evaluated the antimicrobial properties of several thiadiazole derivatives against common pathogens. The results showed that compounds similar to this compound exhibited notable effects against:

    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans

    The minimum inhibitory concentrations (MICs) were determined, revealing effective concentrations lower than those of standard antibiotics .

    Anticancer Activity

    In vitro studies conducted on various cancer cell lines (e.g., MDA-MB-231, HCT116) indicated that thiadiazole-containing compounds could inhibit cell proliferation significantly. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases .

    Cell LineIC50 (µM)Mechanism of Action
    MDA-MB-23110Apoptosis induction
    HCT11615Cell cycle arrest (G2/M phase)
    HT2912Apoptosis and necrosis

    Anti-inflammatory Activity

    Research has also highlighted the anti-inflammatory potential of thiadiazole derivatives. In animal models of inflammation, compounds similar to this compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

    Case Studies

    Case Study 1: Antimicrobial Efficacy
    In a clinical study evaluating a series of thiadiazole derivatives, one compound demonstrated superior antimicrobial activity compared to traditional antibiotics. It was effective against multi-drug resistant strains of bacteria.

    Case Study 2: Cancer Treatment
    A recent trial involving patients with advanced cancer types treated with a thiadiazole derivative showed promising results in tumor reduction rates and improved patient survival metrics.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for this compound, and how can its structural analogs be prepared?

    • The compound can be synthesized via condensation reactions between thiadiazol-2(3H)-ylidene precursors and pyridazinone derivatives. For example, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) has been used to prepare similar N-(dithiazolylidene)amines through reactions with aminopyridines under basic conditions (e.g., DBU or triethylamine) at controlled temperatures (0–25°C) .
    • Key reagents : Appel salt, aminopyridines, bases (DBU), and polar aprotic solvents (e.g., acetonitrile).

    Q. Which spectroscopic techniques are critical for characterizing this compound?

    • 1H/13C NMR : To confirm the presence of the benzyl, methoxyphenyl, and acetamide moieties (e.g., δ 3.8 ppm for OCH3, δ 7.2–8.2 ppm for aromatic protons) .
    • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns (e.g., [M+H]+ at m/z calculated for C22H20N4O2S).
    • X-ray crystallography : For resolving stereochemistry and confirming the (2E)-configuration of the thiadiazol-2(3H)-ylidene group .

    Q. How can researchers design initial biological activity assays for this compound?

    • In vitro enzyme inhibition assays : Test against kinases or proteases due to the pyridazinone and thiadiazole moieties, which are common in enzyme inhibitors. Use protocols from studies on structurally related thiadiazoles .
    • Antimicrobial screening : Follow CLSI guidelines for MIC determination, as seen in evaluations of 1,2,3-dithiazole derivatives .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve synthetic yield and purity?

    • Variable optimization : Use a factorial design to test bases (e.g., DBU vs. K2CO3), temperatures (0°C vs. room temperature), and reaction times (12–48 hours). For example, yields increased from 45% to 75% for similar compounds when switching from pyridine to DBU .
    • Byproduct mitigation : Employ HPLC to monitor intermediates and impurities (e.g., unreacted aminopyridines or dimerization products) .

    Q. What computational methods predict the compound’s binding affinity and reactivity?

    • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or EGFR). The methoxyphenyl group may enhance hydrophobic binding .
    • DFT calculations : Analyze the electrophilicity of the thiadiazol-2(3H)-ylidene group to predict reactivity in nucleophilic substitution reactions .

    Q. How can contradictory biological activity data be resolved?

    • Structure-Activity Relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) and compare activity profiles .
    • Assay standardization : Address discrepancies in IC50 values by harmonizing assay conditions (e.g., ATP concentration in kinase assays) .

    Q. What are the challenges in determining the crystal structure of this compound?

    • Crystallization issues : The compound’s flexibility (e.g., rotatable bonds in the acetamide linker) may hinder crystal formation. Use vapor diffusion with DMSO/water mixtures .
    • Data refinement : Resolve disorder in the benzyl group using SHELXL with restraints .

    Methodological Guidance Tables

    Parameter Optimized Condition Reference
    Base for condensationDBU (1.2 equiv)
    Reaction temperature0–5°C (prevents side reactions)
    SolventAcetonitrile (dry, degassed)
    Purification methodColumn chromatography (SiO2, EtOAc/hexane)
    Biological Assay Key Observation Reference
    Antimicrobial activityMIC = 8 µg/mL against S. aureus
    Kinase inhibition (EGFR)IC50 = 0.42 µM

    Data Contradiction Analysis Example

    Issue : Conflicting reports on antimicrobial potency between similar thiadiazoles.
    Resolution :

    • Hypothesis : Methoxy vs. nitro substituents alter membrane permeability.
    • Testing : Compare logP values (HPLC) and MICs under standardized broth microdilution conditions .

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。